molecular formula C16H18N4O3S B3877291 (5Z)-2-IMINO-5-{[4-(4-METHYLPIPERIDIN-1-YL)-3-NITROPHENYL]METHYLIDENE}-1,3-THIAZOLIDIN-4-ONE

(5Z)-2-IMINO-5-{[4-(4-METHYLPIPERIDIN-1-YL)-3-NITROPHENYL]METHYLIDENE}-1,3-THIAZOLIDIN-4-ONE

Cat. No.: B3877291
M. Wt: 346.4 g/mol
InChI Key: BAQNZHAEYRBBCQ-ZROIWOOFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5Z)-2-IMINO-5-{[4-(4-METHYLPIPERIDIN-1-YL)-3-NITROPHENYL]METHYLIDENE}-1,3-THIAZOLIDIN-4-ONE is a complex organic compound with a thiazolidinone core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-2-IMINO-5-{[4-(4-METHYLPIPERIDIN-1-YL)-3-NITROPHENYL]METHYLIDENE}-1,3-THIAZOLIDIN-4-ONE typically involves multi-step organic reactions. One common method includes the condensation of 4-(4-methylpiperidin-1-yl)-3-nitrobenzaldehyde with thiosemicarbazide under acidic conditions to form the intermediate Schiff base. This intermediate is then cyclized under basic conditions to yield the final thiazolidinone product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(5Z)-2-IMINO-5-{[4-(4-METHYLPIPERIDIN-1-YL)-3-NITROPHENYL]METHYLIDENE}-1,3-THIAZOLIDIN-4-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the nitro group or the thiazolidinone ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted thiazolidinones or nitro derivatives.

Scientific Research Applications

Chemistry

In chemistry, (5Z)-2-IMINO-5-{[4-(4-METHYLPIPERIDIN-1-YL)-3-NITROPHENYL]METHYLIDENE}-1,3-THIAZOLIDIN-4-ONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for drug development and biochemical studies.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It has shown promise in preliminary studies as an anti-inflammatory and antimicrobial agent.

Industry

In the industrial sector, this compound is used in the development of new materials and as a catalyst in various chemical processes. Its stability and reactivity make it suitable for industrial applications.

Mechanism of Action

The mechanism of action of (5Z)-2-IMINO-5-{[4-(4-METHYLPIPERIDIN-1-YL)-3-NITROPHENYL]METHYLIDENE}-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or bacterial growth.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: These compounds share the thiazolidinone core structure but differ in their substituents. They are commonly used as antidiabetic agents.

    Nitrobenzylidene Derivatives: Compounds with similar nitrobenzylidene groups but different core structures.

Uniqueness

(5Z)-2-IMINO-5-{[4-(4-METHYLPIPERIDIN-1-YL)-3-NITROPHENYL]METHYLIDENE}-1,3-THIAZOLIDIN-4-ONE is unique due to its combination of a thiazolidinone ring with a nitrobenzylidene group and a piperidine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

(5Z)-2-amino-5-[[4-(4-methylpiperidin-1-yl)-3-nitrophenyl]methylidene]-1,3-thiazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O3S/c1-10-4-6-19(7-5-10)12-3-2-11(8-13(12)20(22)23)9-14-15(21)18-16(17)24-14/h2-3,8-10H,4-7H2,1H3,(H2,17,18,21)/b14-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAQNZHAEYRBBCQ-ZROIWOOFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=C(C=C(C=C2)C=C3C(=O)N=C(S3)N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1CCN(CC1)C2=C(C=C(C=C2)/C=C\3/C(=O)N=C(S3)N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5Z)-2-IMINO-5-{[4-(4-METHYLPIPERIDIN-1-YL)-3-NITROPHENYL]METHYLIDENE}-1,3-THIAZOLIDIN-4-ONE
Reactant of Route 2
Reactant of Route 2
(5Z)-2-IMINO-5-{[4-(4-METHYLPIPERIDIN-1-YL)-3-NITROPHENYL]METHYLIDENE}-1,3-THIAZOLIDIN-4-ONE
Reactant of Route 3
Reactant of Route 3
(5Z)-2-IMINO-5-{[4-(4-METHYLPIPERIDIN-1-YL)-3-NITROPHENYL]METHYLIDENE}-1,3-THIAZOLIDIN-4-ONE
Reactant of Route 4
(5Z)-2-IMINO-5-{[4-(4-METHYLPIPERIDIN-1-YL)-3-NITROPHENYL]METHYLIDENE}-1,3-THIAZOLIDIN-4-ONE
Reactant of Route 5
(5Z)-2-IMINO-5-{[4-(4-METHYLPIPERIDIN-1-YL)-3-NITROPHENYL]METHYLIDENE}-1,3-THIAZOLIDIN-4-ONE
Reactant of Route 6
(5Z)-2-IMINO-5-{[4-(4-METHYLPIPERIDIN-1-YL)-3-NITROPHENYL]METHYLIDENE}-1,3-THIAZOLIDIN-4-ONE

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